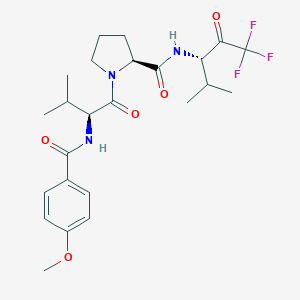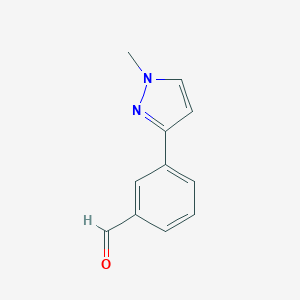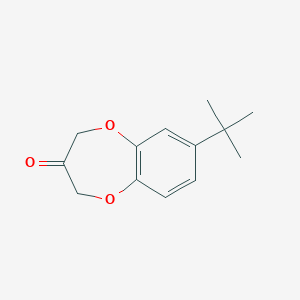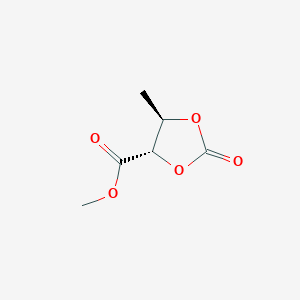
Ethyl 5-(2-phenyleth-1-ynyl)nicotinate
Vue d'ensemble
Description
Ethyl 5-(2-phenyleth-1-ynyl)nicotinate, also known as ethyl phenylacetylenic nicotinate, is an organic compound with a molecular formula of C15H17NO2. It is a white crystalline solid that is odorless, tasteless, and soluble in most organic solvents. This compound has been found to have a range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a pharmaceutical drug, and as a tool to study the mechanism of action of drugs.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A novel ethyl nicotinate derivative was synthesized, highlighting advancements in chemical synthesis techniques. The detailed structural determination was performed using various spectroscopic methods, contributing to the understanding of its chemical properties and potential applications in further synthetic and medicinal chemistry research (Zhou et al., 2008).
Catalytic Processes
- Research on the enantioselective synthesis of ethyl nipecotinate using cinchona-modified heterogeneous catalysts provides insights into the methodologies for achieving high yield and selectivity in the synthesis of nicotinate derivatives. This study explores the influence of catalyst metal, support, solvent, and modifier concentration on catalytic activity (Blaser et al., 1999).
Biological Applications
- A study on 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres discusses their antagonistic effects on the P2Y12 receptor, an important target in antiplatelet therapies. This research illustrates the potential of ethyl nicotinate derivatives in developing new therapeutic agents (Bach et al., 2013).
Binding and Hydrolysis Studies
- An investigation into the binding and hydrolysis of nicotinate esters by human serum albumin provides valuable information on the interaction of these compounds with biological macromolecules, which is crucial for understanding their pharmacokinetic behaviors (Steiner et al., 1992).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-(2-phenylethynyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)15-10-14(11-17-12-15)9-8-13-6-4-3-5-7-13/h3-7,10-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMCXALGLXBQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381333 | |
| Record name | Ethyl 5-(phenylethynyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175203-65-3 | |
| Record name | Ethyl 5-(2-phenylethynyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(phenylethynyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

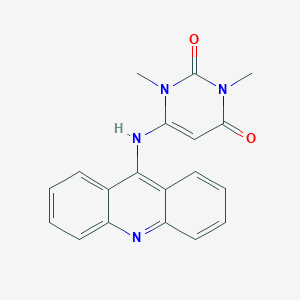
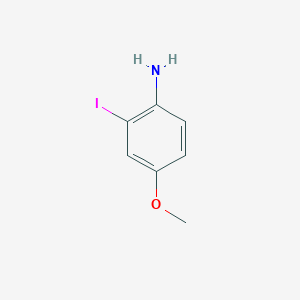
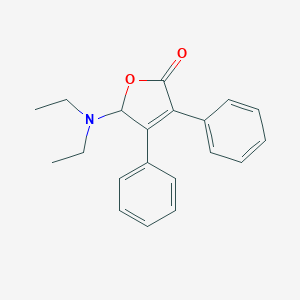

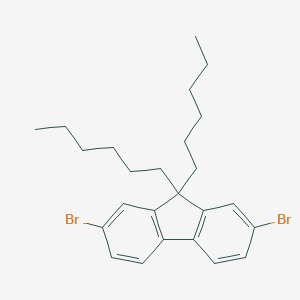


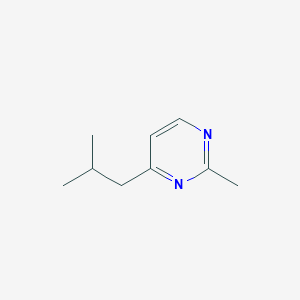
![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
